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Compound of Interest

Compound Name: 4-Iodo-1-methyl-1H-imidazole, HCl

CAS No.: 871333-96-9

Cat. No.: B3030145

Get Quote

Executive Summary & Strategic Value
The synthesis of 4-iodoimidazole nucleosides (e.g., 4-iodo-1-(β-D-ribofuranosyl)imidazole)

represents a critical entry point for drug discovery. The iodine moiety at the C4 position serves

as a versatile "chemical handle," enabling downstream palladium-catalyzed cross-coupling

reactions (Suzuki-Miyaura, Sonogashira) to generate libraries of highly functionalized

nucleoside analogs—a strategy often termed "divergent synthesis."

Why Biocatalysis? Traditional chemical synthesis of imidazole nucleosides is plagued by

regioselectivity issues. The alkylation of 4(5)-iodoimidazole typically yields a mixture of

- and

-isomers (yielding 4-iodo and 5-iodo products), requiring tedious separation and protecting
group manipulations.

The Biocatalytic Advantage:

Regiospecificity: Enzymes like Purine Nucleoside Phosphorylase (PNP) exclusively form the
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-

-glycosidic bond, yielding the desired 4-iodo isomer with >95% regioselectivity.

Atom Economy: A one-pot transglycosylation eliminates the need for sugar

protection/deprotection steps.

Mild Conditions: Reactions proceed in aqueous buffer at neutral pH, preserving the sensitive

iodine-carbon bond.

Mechanistic Insight: The "Ping-Pong"
Transglycosylation
The synthesis relies on a thermodynamic equilibrium driven by Nucleoside Phosphorylases

(NPs).[1] The reaction is not a direct transfer but a two-step phosphorolytic cascade mediated

by inorganic phosphate (

).

The Pathway[2][3]
Phosphorolysis (Donor): Uridine Phosphorylase (UP) or PNP cleaves the sugar donor (e.g.,

Uridine or 7-Methylguanosine) using phosphate, releasing the base and generating

-D-Ribose-1-Phosphate (R1P).

Glycosylation (Acceptor): PNP accepts 4-iodoimidazole as a pseudo-purine base. It

condenses the base with R1P, releasing inorganic phosphate to recycle into Step 1.

DOT Diagram: Enzymatic Cascade
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Caption: The bi-enzymatic cascade recycles inorganic phosphate, driving the equilibrium

toward the thermodynamically stable 4-iodoimidazole nucleoside.

Experimental Protocol
Materials & Reagents[2]

Biocatalyst: Recombinant E. coli PNP (EC 2.4.2.1) and E. coli UP (EC 2.4.2.3).

Note: Whole cells of Erwinia amylovora or Aeromonas hydrophila can also be used if

purified enzymes are unavailable.

Sugar Donor: Uridine (preferred for cost) or 7-Methylguanosine (high solubility, drives

equilibrium).

Acceptor Base: 4(5)-Iodoimidazole (CAS: 71759-89-2).

Buffer: 10 mM Potassium Phosphate buffer (pH 7.0).

Solvent: DMSO (5-10% v/v) to enhance solubility of the iodoimidazole.

Step-by-Step Procedure
Step 1: Preparation of Reaction Mixture

Dissolve Uridine (2.0 equiv, 20 mM final) and 4-Iodoimidazole (1.0 equiv, 10 mM final) in

Potassium Phosphate buffer (10 mM, pH 7.0).
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Add DMSO to a final concentration of 5% (v/v). Critical: Do not exceed 10% DMSO as it may

denature the enzymes.

Thermostat the mixture to 50°C (or 30°C if using mesophilic whole cells).

Step 2: Enzymatic Initiation
Add Uridine Phosphorylase (UP) (0.5 U/mL) and Purine Nucleoside Phosphorylase (PNP)

(0.5 U/mL).

Self-Validating Check: Measure the pH immediately. If it drops below 6.8, adjust with dilute

KOH. The reaction releases protons if the ionization states of substrate/product differ, though

usually, it is pH neutral.

Step 3: Monitoring & Optimization
Monitor reaction progress via HPLC (C18 column, Water/Acetonitrile gradient).

Target: Disappearance of 4-iodoimidazole (

4.5 min) and appearance of nucleoside (

3.8 min).

Equilibrium Shift: If conversion stalls (<60%), add a second aliquot of Uridine (1.0 equiv).

The excess Uracil formed usually precipitates, helping drive the reaction forward (Le

Chatelier's principle).

Step 4: Purification
Terminate reaction by heating to 95°C for 5 min (denaturation) or filtration (10 kDa cutoff).

Remove water via lyophilization.

Flash Chromatography: Silica gel column.

Eluent: DCM:MeOH (95:5

90:10).
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The 4-iodoimidazole riboside is more polar than the base but less polar than free ribose.

Quality Control Parameters
Parameter Specification Method

Appearance White to off-white solid Visual

Purity > 98% HPLC (254 nm)

Identity [M+H]+ matches calc. LC-MS

Regiochemistry
HMBC correlation: H1' (ribose)

C2/C5 (imidazole)
1H/13C NMR

Downstream Application: Suzuki-Miyaura
Coupling[3]
The synthesized 4-iodoimidazole nucleoside is a "privileged scaffold."

Protocol Snippet:

Dissolve Nucleoside (1 equiv) in Water/Acetonitrile (2:1).

Add Arylboronic acid (1.5 equiv),

(3 equiv).

Add Catalyst:

(5 mol%) + Water-soluble ligand (e.g., TPPTS).

Heat at 80°C for 2 hours.

Result: C4-arylated imidazole nucleoside (Fluorescent probes, kinase inhibitors).

DOT Diagram: Workflow Overview
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Caption: Integrated workflow from enzymatic synthesis to chemocatalytic functionalization.

Comparative Analysis: Biocatalysis vs. Chemical
Synthesis[5]
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Feature
Chemical Synthesis (Silyl-
Hilbert-Johnson)

Biocatalytic Synthesis
(This Protocol)

Steps

3-4 (Protection

Glycosylation

Deprotection)

1 (Direct Transglycosylation)

Regioselectivity
Poor (Mixture of N1/N3

isomers)
Excellent (Exclusive N1)

Yield 30-50% (Overall) 70-90%

Solvents
Toxic (DCM, Acetonitrile, TMS-

Triflate)

Green (Water, Phosphate

Buffer)

Scalability High cost of reagents
Scalable (Enzymes are

reusable)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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